molecular formula C15H19N3 B12242610 6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine

6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine

Cat. No.: B12242610
M. Wt: 241.33 g/mol
InChI Key: SUVYMJFJDJELFP-UHFFFAOYSA-N
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Description

6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine is a heterocyclic aromatic amine that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with ethyl, methyl, and phenylethyl groups. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

6-ethyl-2-methyl-N-(1-phenylethyl)pyrimidin-4-amine

InChI

InChI=1S/C15H19N3/c1-4-14-10-15(18-12(3)17-14)16-11(2)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3,(H,16,17,18)

InChI Key

SUVYMJFJDJELFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C)NC(C)C2=CC=CC=C2

Origin of Product

United States

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